Comparison of Computed Lipophilicity (XLogP3) and Hydrogen-Bond Donor Capacity
Compared to the N-unsubstituted analog 3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1363367-70-7), the target compound's N2-ethyl substitution reduces computed lipophilicity (XLogP3 = 1.6) versus the N-H analog (XLogP3 ≈ 1.9) [1], while simultaneously eliminating the sole hydrogen bond donor (HBD count = 0 vs. 1). This altered H-bond profile can improve membrane permeability and reduce P-glycoprotein efflux susceptibility, factors that are critical when the compound is used as an intermediate in CNS-penetrant drug discovery programs [2].
| Evidence Dimension | Computed XLogP3 and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; HBD = 0 |
| Comparator Or Baseline | 3-(Chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1363367-70-7): XLogP3 ≈ 1.9; HBD = 1 |
| Quantified Difference | XLogP3 difference ≈ 0.3 units; HBD count difference = 1 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11 in PubChem |
Why This Matters
Procurement of the N2-ethyl analog rather than the N-H analog ensures a compound with no H-bond donor capacity, which is essential for consistent permeability and CNS drug-likeness in medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 121214347 (target) and CID 53401047 (3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole). National Center for Biotechnology Information (2024). View Source
- [2] Winters, M. P. et al. Bioorg. Med. Chem. Lett. 2014, 24, 2057–2061 (class-level inference for CNS pain target). View Source
